molecular formula C8H9NO4S B599000 Methyl 5-(methylsulfonyl)picolinate CAS No. 1201326-81-9

Methyl 5-(methylsulfonyl)picolinate

Cat. No.: B599000
CAS No.: 1201326-81-9
M. Wt: 215.223
InChI Key: OANIRYJPNCZNHW-UHFFFAOYSA-N
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Description

Methyl 5-(methylsulfonyl)picolinate is an organic compound with the molecular formula C8H9NO4S. It is a derivative of picolinic acid, featuring a methylsulfonyl group attached to the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(methylsulfonyl)picolinate typically involves the sulfonation of methyl picolinate. One common method includes the reaction of methyl picolinate with a sulfonating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(methylsulfonyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding methyl picolinate.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylsulfonyl group.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl picolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(methylsulfonyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(methylsulfonyl)picolinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The methylsulfonyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

    Methyl picolinate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    Methyl 5-chloropicolinate: Contains a chlorine atom instead of a methylsulfonyl group, leading to different reactivity and applications.

    Methyl 5-nitropicolinate:

Uniqueness: Methyl 5-(methylsulfonyl)picolinate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Biological Activity

Methyl 5-(methylsulfonyl)picolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a methylsulfonyl group attached to a picolinate structure, which enhances its reactivity and biological interactions. The general formula is C8_{8}H9_{9}NO3_{3}S, and its molecular weight is approximately 201.23 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The methylsulfonyl group can interact with amino acid residues in the active site of enzymes, effectively preventing substrate binding and subsequent catalysis. This inhibition mechanism is crucial for applications in drug development, particularly for targeting specific metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic processes. For instance, it has been studied for its potential to inhibit enzymes related to cardiovascular diseases (CVD) by modulating pathways such as MAPK and TNF-α signaling .

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity. It has been evaluated for its effectiveness against different bacterial strains, showcasing potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Potential

The compound's ability to modulate cellular pathways also positions it as a candidate for anticancer research. Its interaction with specific molecular targets may lead to the development of novel anticancer therapies .

In Vitro Studies

  • MTT Assay : The MTT assay was utilized to assess cell viability and toxicity in various cell lines. Results indicated that this compound did not exhibit significant cytotoxicity at tested concentrations, suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into the compound's potential efficacy as a therapeutic agent .
  • Comparative Analysis : When compared to similar compounds such as methyl picolinate and methyl 5-chloropicolinate, this compound demonstrated unique reactivity due to the presence of the methylsulfonyl group, which enhances its biological interactions .

Data Table: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits key enzymes involved in CVD pathways
Antimicrobial ActivityExhibits activity against various bacterial strains
Anticancer PotentialModulates cellular pathways relevant to cancer treatment
Cytotoxicity AssessmentLow cytotoxicity observed in MTT assays
Molecular InteractionsBinding studies indicate potential therapeutic applications

Properties

IUPAC Name

methyl 5-methylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIRYJPNCZNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700209
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201326-81-9
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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